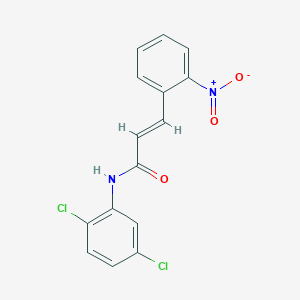![molecular formula C17H19NO5S B5833025 methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MMNG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been studied for its potential use as an anticancer agent. In addition, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been used as a reagent in the synthesis of various organic compounds.
作用機序
The exact mechanism of action of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting COX enzymes, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, including cytokines and chemokines. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases. In addition, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its versatility. It can be used in a range of experiments, including in vitro and in vivo studies. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its potential toxicity. Studies have shown that methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can cause liver damage and other adverse effects at high doses.
将来の方向性
There are several future directions for research on methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is its potential use as an anticancer agent. Studies have shown that methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Another area of interest is the development of new synthetic methods for methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Researchers are exploring new ways to synthesize methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate that are more efficient and cost-effective. Finally, there is a need for further studies on the potential toxicity of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, particularly at low doses. This will help to determine the safety of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate for use in various applications.
Conclusion:
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has a range of biochemical and physiological effects, including reducing inflammation and oxidative stress. While there are limitations to its use, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate shows promise for future research in various fields.
合成法
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with glycine methyl ester. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
methyl 2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-8-10-14(11-9-13)24(20,21)18(12-17(19)23-3)15-6-4-5-7-16(15)22-2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONAKVOONQRIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)


![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)